Fmoc-Met-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Met-Gly-OH: is a compound used in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a methionine-glycine dipeptide. The Fmoc group is a base-labile protecting group commonly used to protect the amino group of amino acids during peptide synthesis. The methionine-glycine dipeptide is a sequence of two amino acids, methionine and glycine, linked by a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-Gly-OH typically involves the following steps:
Fmoc Protection of Methionine: Methionine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or pyridine to form Fmoc-Met-OH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: The free amine form of the dipeptide can be further coupled with other amino acids or peptides using coupling reagents like DIC/HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Oxidation: Dithiothreitol (DTT) or N-mercaptoacetamide.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or DIC/HOBt in DMF.
Major Products Formed:
Deprotection: Free amine form of methionine-glycine dipeptide.
Oxidation: Methionine sulfoxide.
Coupling: Extended peptide chains.
Scientific Research Applications
Chemistry: Fmoc-Met-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins .
Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostics. It is used to synthesize peptide drugs, peptide vaccines, and diagnostic peptides .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides for therapeutic and diagnostic applications .
Mechanism of Action
The mechanism of action of Fmoc-Met-Gly-OH involves its role as a protected dipeptide in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine form of the dipeptide can participate in further coupling reactions to form longer peptide chains .
Comparison with Similar Compounds
Fmoc-Gly-Gly-OH: A dipeptide consisting of glycine-glycine with an Fmoc protecting group.
Fmoc-Met-OH: Methionine with an Fmoc protecting group.
Fmoc-Gly-OH: Glycine with an Fmoc protecting group.
Uniqueness: Fmoc-Met-Gly-OH is unique due to the presence of methionine, which contains a sulfur atom, making it susceptible to oxidation and providing unique chemical properties. The combination of methionine and glycine in the dipeptide sequence offers specific structural and functional characteristics that are valuable in peptide synthesis .
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQIQAXTFVIOD-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.